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Compound Focus: 2-Piperidinol

CAS No.: 45506-41-0

Cat. No.: S783025

The table below summarizes key findings from recent studies on compounds featuring piperidine and

piperazine rings, highlighting their metabolic stability and other relevant pharmacological properties.

Metabolic
Compound / Core Key Pharmacological Stability (in Key Findings &
Scaffold Structure Data vitro half-life, ti/  Structural Insights
2)
Aminopiperidine  Piperidine  High DAT affinity (Ki = Showed Bioisosteric
Leads [1] 30.0 - 77.2 nM); "moderate replacement of
minimal locomotor metabolic piperazine with
stimulation in mice stability" in rat aminopiperidine
(atypical DAT inhibitor liver microsomes  explored to overcome
profile) (specific ta/2 "metabolic instability"
values not of earlier piperazine-
provided) based leads [1].

| Piperazine Compound 1 [2] | Piperazine | Not the primary focus of the study | MLM: 2 min HLM: 3 min
Classified as rapid clearance [2] | Major metabolism sites: aromatic rings (M1a/b) and nitrogen atoms (M2).
"Fluorine-blocking" on aromatic rings and reducing electron density improved stability [2]. | | Stabilized
Piperazine 29 [2] | Piperazine | Not the primary focus of the study | MLM: 113 min HLM: 105 min

Classified as stable [2] | Demonstrated that strategic structural modifications (e.g., fluorination, heterocycle
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replacement) can drastically improve piperazine metabolic stability by >50-fold [2]. | | Piperidine vs.

Piperazine in H3/01R Ligands [3] | Piperidine vs Piperazine | Compound 5 (Piperidine): hH3R Ki = 7.70
nM; o1R Ki = 3.64 nM Compound 4 (Piperazine): hH3R Ki = 3.17 nM; o1R Ki = 1531 nM [3] | Stability not

measured, but illustrates strategic scaffold selection | Piperidine identified as a "critical structural element"

for high dual H3/01 receptor affinity versus its piperazine analogue in a direct molecular comparison [3]. |

Experimental Protocols for Metabolic Stability
Assessment

The methodologies below are standardized protocols for generating the type of metabolic stability data

referenced in the table above.

¢ In Vitro Intrinsic Clearance Assay using Liver Microsomes [2] [4]

[e]

Incubation System: Test compound (typically 0.1-1 uM) is incubated with liver microsomes
(e.g., 0.5-1 mg protein/mL) from relevant species (human, rat, mouse) in a phosphate buffer
(pH 7.4) at 37°C.

Reaction Initiation: The reaction is started by adding the cofactor NADPH (e.g., 1 mM), which
is essential for cytochrome P450 enzyme activity.

Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 10, 15, 30, 60 minutes).
Reaction Termination: The reaction in each aliquot is stopped with an organic solvent like ice-
cold acetonitrile, which also precipitates proteins.

Analysis: The samples are centrifuged, and the supernatant is analyzed using techniques like
Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the parent compound's
remaining concentration over time.

Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from
the exponential decay of the compound concentration.

The workflow for this standard experimental process is as follows:
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Key Considerations for Researchers

When evaluating these scaffolds for drug discovery, consider the following insights from the literature:

¢ Piperazine as a Metabolic Hotspot: Unmodified piperazine rings, especially when connected to
aromatic systems, can be a primary site of metabolism, leading to very rapid clearance, as seen with
Compound 1 [2].

o Scaffold Selection is Strategy-Dependent: The choice is not inherently absolute. Piperidine may be
preferred for a specific target profile (e.g., H3/o1R affinity) [3], while piperazine can be highly
successful if its potential metabolic liabilities are designed out early.
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e Strategic Modification is Crucial: The dramatic improvement in stability from Compound 1 to
Compound 29 shows that piperazine's stability can be optimized through rational design, such as [2]:
o Blocking Metabolism: Adding electron-withdrawing groups (e.g., fluorine) to aromatic rings.
o Scaffold Hopping: Replacing the piperazine ring with a piperidine or other saturated
heterocycle, a bioisosteric approach successfully employed in the modafinil analogue series [1].

How to Proceed with Your Evaluation

Given the lack of a direct comparison for 2-Piperidinol, I suggest the following path forward:

¢ Consult Specialized Databases: Search SciFinder" or Reaxys for specific metabolic stability data
on 2-Piperidinol and its derivatives.

e Perform In Silico Modeling: Use software like Meteor Nexus or SMARTCyp to predict potential
sites of metabolism and compare the relative lability of the 2-Piperidinol and piperazine scaffolds [2].

e Design a Direct Experimental Comparison: The most definitive approach would be to synthesize a
matched pair of compounds that differ only in their core (2-Piperidinol vs. piperazine) and evaluate
them side-by-side using the standard liver microsome assay described above.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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